molecular formula C18H18O5 B7984411 3-Methoxyphenylacetic anhydride

3-Methoxyphenylacetic anhydride

Cat. No.: B7984411
M. Wt: 314.3 g/mol
InChI Key: JLXYMEJGVHKIRC-UHFFFAOYSA-N
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Description

3-Methoxyphenylacetic anhydride is an organic compound that belongs to the class of carboxylic acid anhydrides. It is derived from 3-methoxyphenylacetic acid, which is a monocarboxylic acid. This compound is characterized by the presence of two acyl groups connected by an oxygen atom, forming an anhydride linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyphenylacetic anhydride can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenylacetic acid with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride. The reaction typically occurs under mild conditions and yields the desired anhydride product .

Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents. This method allows for the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids under mild reaction conditions at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar dehydrating agents and conditions. The process is optimized for high yield and purity, ensuring the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenylacetic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols: For alcoholysis reactions.

    Amines: For aminolysis reactions.

    Lithium Aluminum Hydride: For reduction reactions.

Major Products Formed

    3-Methoxyphenylacetic Acid: Formed from hydrolysis.

    Esters: Formed from alcoholysis.

    Amides: Formed from aminolysis.

    Primary Alcohols: Formed from reduction.

Scientific Research Applications

3-Methoxyphenylacetic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxyphenylacetic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, leading to the formation of new acyl compounds. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic Acid: The parent compound from which the anhydride is derived.

    Acetic Anhydride: A commonly used anhydride in organic synthesis.

    Trifluoroacetic Anhydride: Another anhydride used for similar purposes.

Uniqueness

3-Methoxyphenylacetic anhydride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other anhydrides and can lead to different reaction outcomes and applications .

Properties

IUPAC Name

[2-(3-methoxyphenyl)acetyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-15-7-3-5-13(9-15)11-17(19)23-18(20)12-14-6-4-8-16(10-14)22-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXYMEJGVHKIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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